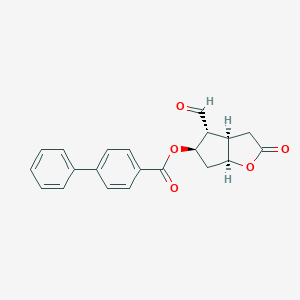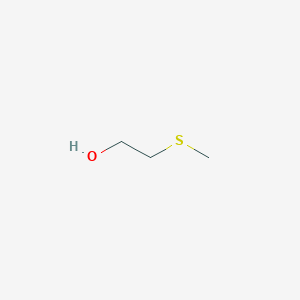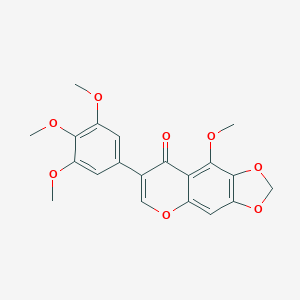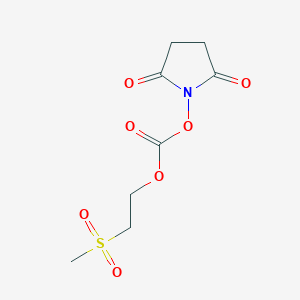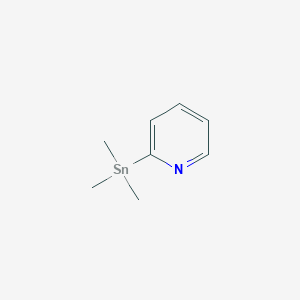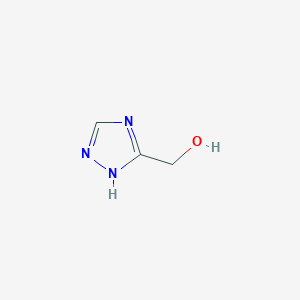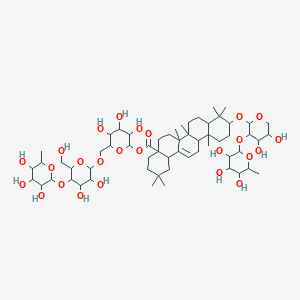
Hederasaponin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Hederasaponin B, a natural saponin isolated from Hedera helix, primarily targets the Enterovirus 71 (EV71) . EV71 is a significant cause of hand, foot, and mouth disease (HFMD), and this compound exhibits broad-spectrum antiviral activity against various subgenotypes of this virus .
Mode of Action
This compound interacts with its target, EV71, by inhibiting the viral VP2 protein expression . This suggests that this compound blocks the synthesis of the viral capsid protein, which is crucial for the virus’s ability to infect host cells .
Biochemical Pathways
It is known that the compound’s antiviral activity involves the disruption of viral protein synthesis . This disruption likely affects the replication cycle of the virus, thereby inhibiting its ability to infect host cells and propagate.
Pharmacokinetics
A study has developed a method for determining this compound in rat plasma, which could be used for pharmacokinetic studies .
Result of Action
The primary result of this compound’s action is its antiviral activity against EV71. It reduces the formation of a visible cytopathic effect (CPE), a morphological change in host cells indicative of viral infection . This suggests that this compound can effectively inhibit the replication of EV71, thereby mitigating the effects of the virus.
Biochemical Analysis
Biochemical Properties
Hederasaponin B interacts with various biomolecules, contributing to its diverse biochemical properties. It has been found to have a lower critical micelle concentration (cmc) value compared to similar compounds, indicating its hydrophilic nature . This property allows this compound to form colloidal solutions in an aqueous environment, which is a key characteristic of saponins .
Cellular Effects
This compound has been shown to exhibit significant antiviral activity against Enterovirus 71 subgenotypes C3 and C4a by reducing the formation of a visible cytopathic effect (CPE) . This suggests that this compound can influence cell function and impact cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of viral capsid protein synthesis . This is evidenced by the observed reduction in the expression of the viral VP2 protein when cells are treated with this compound .
Temporal Effects in Laboratory Settings
Its significant antiviral activity against various subgenotypes of Enterovirus 71 suggests that it may have long-term effects on cellular function .
Metabolic Pathways
It has been suggested that deglycosylation is a main metabolic pathway for this compound .
Preparation Methods
Hederasaponin B can be extracted from Hedera helix leaves using a novel, cost-effective method involving sonication in 90% methanol . The extraction process involves sonication of dried and powdered leaves in 90% methanol for 15 minutes, repeated four times . The extract is then purified using reverse phase column chromatography .
Chemical Reactions Analysis
Hederasaponin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hederasaponin B has several scientific research applications:
Antiviral Activity: This compound has shown significant antiviral activity against enterovirus 71 subgenotypes C3 and C4a by reducing the formation of a visible cytopathic effect.
Antioxidant Properties: It exhibits antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems.
Surfactant Properties: Due to its surface activity, this compound can be used as a natural surfactant in various industrial applications.
Comparison with Similar Compounds
Hederasaponin B is structurally similar to other triterpene saponins such as hederacoside C and alpha-hederin .
Hederacoside C: Differs from this compound by the presence of a hydroxyl group at the carbon 23 of the aglycon.
Alpha-Hederin: More lipophilic compared to this compound and has a greater surface tension value.
These structural differences contribute to variations in their physicochemical properties and biological activities.
Properties
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSLBOBPSCMMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36284-77-2 |
Source


|
| Record name | Eleutheroside M | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
ANone: While the exact mechanism of action of Hederasaponin B is still under investigation, several studies suggest potential targets and downstream effects:
ANone: this compound is an oleanane-type triterpenoid saponin. Its structural characteristics are:
- Spectroscopic Data: The structure of this compound has been elucidated using various spectroscopic techniques, including 1H and 13C NMR, as well as mass spectrometry. [] Detailed spectral data can be found in the respective research publications. [, ]
ANone: While specific studies on the material compatibility of this compound are limited, its presence in various plant extracts suggests compatibility with natural matrices.
ANone: Based on the available research, this compound is not primarily known for possessing catalytic properties. Its biological activities have been the primary focus of research.
A: Yes, computational methods have been employed. A study utilized molecular docking to predict the binding interactions of this compound with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [] The study identified this compound as a potential COX-2 inhibitor and suggested that the presence of more sugar groups at the C-28 position of the molecule might enhance its binding affinity to COX-2. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

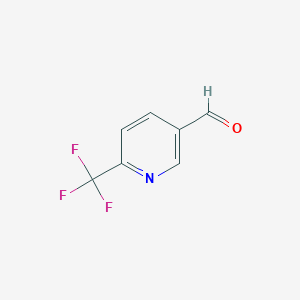

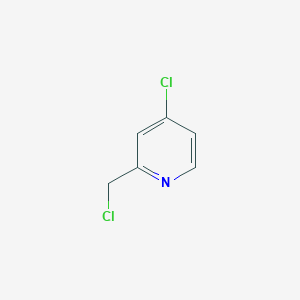
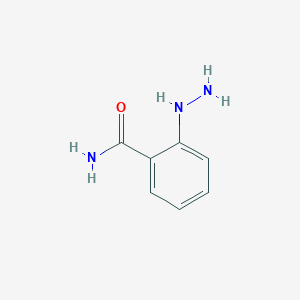
![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)
